1-benzyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one
CAS No.: 847396-60-5
Cat. No.: VC4713160
Molecular Formula: C27H27N3O2
Molecular Weight: 425.532
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 847396-60-5 |
|---|---|
| Molecular Formula | C27H27N3O2 |
| Molecular Weight | 425.532 |
| IUPAC Name | 1-benzyl-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one |
| Standard InChI | InChI=1S/C27H27N3O2/c31-26-18-22(20-29(26)19-21-10-3-1-4-11-21)27-28-24-14-7-8-15-25(24)30(27)16-9-17-32-23-12-5-2-6-13-23/h1-8,10-15,22H,9,16-20H2 |
| Standard InChI Key | AMCZVKKROKBONS-UHFFFAOYSA-N |
| SMILES | C1C(CN(C1=O)CC2=CC=CC=C2)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5 |
Introduction
1-Benzyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound belonging to the class of pyrrolidines. It is characterized by a pyrrolidine ring substituted with various functional groups, including a benzodiazole moiety and a phenoxypropyl substituent. This compound has been synthesized and studied in various research contexts, showing promise in biological applications due to its structural components.
Synthesis Methods
The synthesis of 1-benzyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves several key steps:
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Construction of the Benzodiazole Framework: This often requires the use of known synthetic methodologies.
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Attachment of the Phenoxypropyl Substituent: This step may involve alkylation reactions.
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Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions.
Reagents commonly used include sodium metabisulfite for oxidation reactions, and solvents like ethanol or dimethyl sulfoxide for reaction media. Reaction conditions are optimized for yield and purity, often involving reflux or controlled temperature settings.
Synthesis Overview Table
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1 | Benzodiazole framework construction | Known synthetic methodologies |
| 2 | Phenoxypropyl substituent attachment | Alkylation reagents |
| 3 | Pyrrolidine ring formation | Cyclization conditions |
Chemical Reactions and Mechanisms
1-Benzyl-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The mechanism of action for this compound is not fully elucidated but may involve interactions at biological targets influenced by its structural components.
Types of Chemical Reactions
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Oxidation: Using agents like hydrogen peroxide.
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Reduction: Using reducing agents such as sodium borohydride.
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Substitution: Nucleophilic substitution reactions, particularly at the benzodiazole ring.
Biological Activity Table
| Application | Potential Use |
|---|---|
| Medicinal Chemistry | Biological activity due to structural components |
| Therapeutic Potential | Requires further biological assays |
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